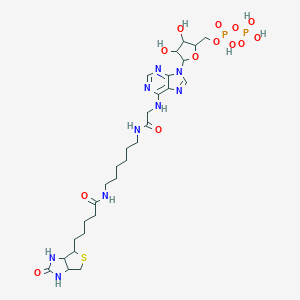
Biotinyl-adenoside diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-adenoside diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C28H45N9O13P2S and its molecular weight is 809.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Research
1.1 Enzyme Studies
Biotin-ADP is utilized in enzyme assays due to its ability to serve as a substrate for biotin-dependent enzymes. These enzymes play crucial roles in metabolic pathways, including fatty acid synthesis and gluconeogenesis. For instance, studies have shown that biotinylated substrates enhance the activity of carboxylases, which are essential for converting pyruvate to oxaloacetate in gluconeogenesis .
1.2 Protein Labeling
Biotin-ADP is employed in protein labeling techniques. The biotin moiety allows for the specific attachment of streptavidin or avidin, facilitating the isolation and detection of proteins in various assays, including Western blotting and ELISA. This property is particularly useful in studying protein interactions and localization within cells .
Medical Applications
2.1 Cancer Therapy
Recent research has highlighted the potential of Biotin-ADP in cancer therapeutics. It has been shown that biotinylated compounds can target specific cancer cells via the sodium-dependent multivitamin transporter (SMVT), enhancing drug delivery efficacy. For example, multi-functional nanoparticles carrying Biotin-ADP have demonstrated significant antitumor activity against hepatocellular carcinoma in vitro and in vivo .
2.2 Neurological Disorders
Biotin supplementation has been investigated for its neuroprotective effects, particularly in conditions like multiple sclerosis. High doses of biotin have been linked to improved myelination and ATP production in oligodendrocyte progenitor cells, suggesting that Biotin-ADP could play a role in promoting myelin repair and protecting against metabolic stress .
Case Studies
Future Perspectives
The applications of Biotin-ADP are expanding as research continues to uncover its potential benefits across various fields. Future studies may focus on:
- Targeted Drug Delivery : Enhancing the specificity of drug delivery systems using Biotin-ADP.
- Diagnostic Tools : Developing bioconjugates for more sensitive detection methods in clinical diagnostics.
- Gene Therapy : Exploring the use of Biotin-ADP in gene editing technologies to improve delivery efficiency.
Propiedades
Número CAS |
100844-62-0 |
|---|---|
Fórmula molecular |
C28H45N9O13P2S |
Peso molecular |
809.7 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-5-[6-[[2-oxo-2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexylamino]ethyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H45N9O13P2S/c38-19(8-4-3-7-18-21-16(13-53-18)35-28(42)36-21)29-9-5-1-2-6-10-30-20(39)11-31-25-22-26(33-14-32-25)37(15-34-22)27-24(41)23(40)17(49-27)12-48-52(46,47)50-51(43,44)45/h14-18,21,23-24,27,40-41H,1-13H2,(H,29,38)(H,30,39)(H,46,47)(H,31,32,33)(H2,35,36,42)(H2,43,44,45) |
Clave InChI |
DMZDLCTXFPJCIZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Sinónimos |
iotinyl-adenoside diphosphate biotinyl-ADP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















